molecular formula C9H6F2N2 B3037192 5-(3,4-difluorophenyl)-1H-pyrazole CAS No. 474707-69-2

5-(3,4-difluorophenyl)-1H-pyrazole

Cat. No. B3037192
CAS RN: 474707-69-2
M. Wt: 180.15 g/mol
InChI Key: JCDZUGMQQWZARW-UHFFFAOYSA-N
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Description

The compound “5-(3,4-difluorophenyl)-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of related compounds often involves the use of the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the reaction of ethyl acetoacetate with a diazotized 3,4-difluoroaniline .


Molecular Structure Analysis

The molecular structure of “5-(3,4-difluorophenyl)-1H-pyrazole” would likely involve a pyrazole ring attached to a phenyl ring with two fluorine atoms at the 3 and 4 positions .


Chemical Reactions Analysis

The chemical reactions of related compounds often involve the Dimroth rearrangement . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light .


Physical And Chemical Properties Analysis

Related compounds, such as 3,4-Difluorophenyl isocyanate, have properties such as a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C .

Scientific Research Applications

Antimicrobial Activity

5-(3,4-difluorophenyl)-1H-pyrazole and its derivatives have been studied extensively for their antimicrobial properties. Compounds such as 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole have shown promising antibacterial activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This showcases the potential of these compounds in developing new antibacterial agents (Gadakh et al., 2010). Furthermore, a novel series of pyrazoline derivatives, including those related to 5-(3,4-difluorophenyl)-1H-pyrazole, have been studied for their antimicrobial and antioxidant activity, demonstrating their versatility in pharmaceutical applications (Govindaraju et al., 2012).

Chemical Synthesis and Material Science

The compound has also been utilized in the synthesis of various fluorine-containing pyrazoles, which are significant in material science. For instance, 5-Perfluorophenyl 4,5-dihydro-1H-pyrazoles, synthesized from 1,3-dipolar cycloaddition reactions, have shown better results when water is employed as the solvent, indicating an environmentally friendly method for synthesizing pyrazole derivatives (Pang et al., 2007). Moreover, the synthesis of multifluorinated pyrazolone-5-one derivatives via eco-friendly conditions emphasizes the significance of these compounds in green chemistry and their potential use in various industrial applications (Gadakh et al., 2010).

Biological and Pharmacological Studies

Pyrazole derivatives, including 5-(3,4-difluorophenyl)-1H-pyrazole, have been extensively researched for their biological activities. Studies reveal that these compounds exhibit a range of bioactivities, such as inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase I and II, highlighting their potential in therapeutic applications (Yamali et al., 2020). Additionally, some derivatives have been analyzed for their cytotoxic effects against cancer cells, suggesting their potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).

Safety and Hazards

Related compounds, such as 3-Fluorophenyl isocyanate, are classified as flammable liquids and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(3,4-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDZUGMQQWZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296022
Record name 3-(3,4-Difluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-difluorophenyl)-1H-pyrazole

CAS RN

474707-69-2
Record name 3-(3,4-Difluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474707-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Difluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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